

Crystal Structure of Pyrazole Acetohydrazide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: **2-(1H-pyrazol-1-yl)acetohydrazide**

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of **2-(1H-pyrazol-1-yl)acetohydrazide** and its derivatives. While a comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no publicly available single-crystal X-ray structure for the parent compound, **2-(1H-pyrazol-1-yl)acetohydrazide**, this document provides key information on its synthesis and characterization. Furthermore, to illustrate the detailed structural analysis pertinent to this class of compounds, a comprehensive examination of the crystal structure of a closely related derivative, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide, is presented. This case study serves as a valuable reference for understanding the molecular geometry, intermolecular interactions, and experimental protocols relevant to pyrazole acetohydrazide drug candidates.

Synthesis and Characterization of **2-(1H-pyrazol-1-yl)acetohydrazide**

While the crystal structure is not available, the synthesis of **2-(1H-pyrazol-1-yl)acetohydrazide** has been reported. The process typically involves a two-step procedure, which can be visualized in the workflow diagram below.

Synthesis Workflow for 2-(1H-pyrazol-1-yl)acetohydrazide

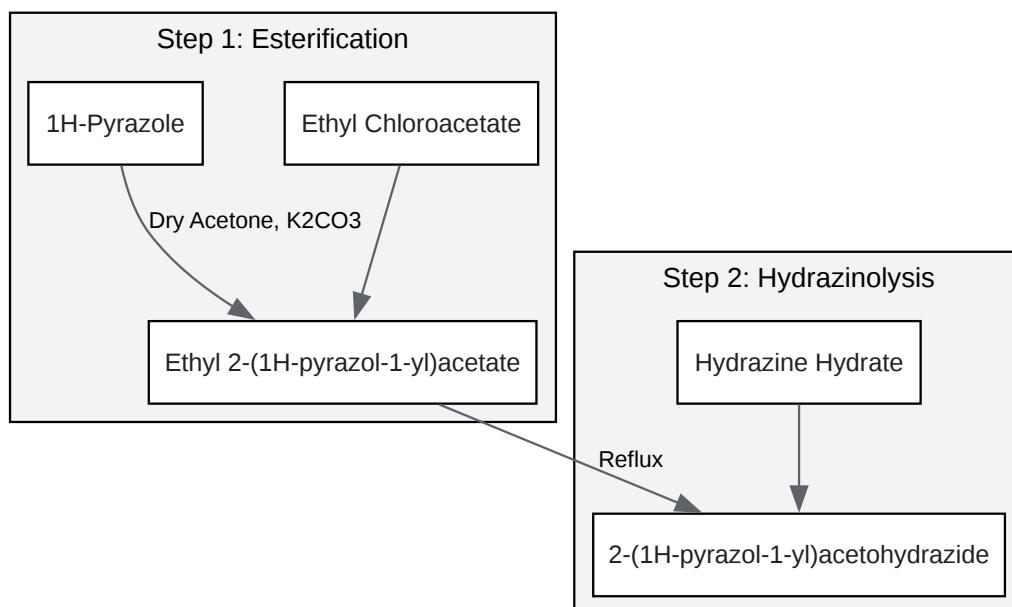
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Figure 1: Synthesis of **2-(1H-pyrazol-1-yl)acetohydrazide**.

The initial step involves the esterification of 1H-pyrazole with ethyl chloroacetate in the presence of a base like potassium carbonate in a suitable solvent such as dry acetone. The resulting ester, ethyl 2-(1H-pyrazol-1-yl)acetate, is then subjected to hydrazinolysis by refluxing with hydrazine hydrate to yield the final product, **2-(1H-pyrazol-1-yl)acetohydrazide**. The characterization of the synthesized compound is typically performed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its molecular structure.

Case Study: Crystal Structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-

yl)ethylidene]acetohydrazide

As a representative example of a pyrazole acetohydrazide derivative with a determined crystal structure, we present the crystallographic data for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-(1-(pyridin-2-yl)ethylidene]acetohydrazide.[1]

Molecular Structure

The molecular structure of this derivative, as determined by single-crystal X-ray diffraction, is depicted below.

Figure 2: Chemical structure of the case study compound.

In the crystalline state, the molecules are connected by N—H···O and O—H···N hydrogen bonds, forming supramolecular chains.[1] The dihedral angles between the mean plane of the acetohydrazide group and the pyrazole and pyridine rings are 81.62 (6)° and 38.38 (4)°, respectively.[1]

Crystallographic Data

The quantitative data from the single-crystal X-ray diffraction experiment are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical formula	<chem>C14H16N6O2</chem>
Formula weight	300.33
Temperature	100 K
Wavelength	Mo K α radiation
Crystal system	Monoclinic
Space group	C c
Unit cell dimensions	$a = 24.5792 (6) \text{ \AA}$
$b = 7.5795 (2) \text{ \AA}$	
$c = 8.3072 (2) \text{ \AA}$	
$\beta = 107.335 (1)^\circ$	
Volume	1477.32 (6) \AA^3
Z	4
Calculated density	-
Absorption coefficient	0.10 mm^{-1}
Crystal size	0.36 \times 0.28 \times 0.21 mm

Data sourced from Plutenko et al.[\[1\]](#)

Table 2: Data Collection and Refinement Details

Parameter	Value
Diffractometer	Bruker Kappa APEXII DUO CCD
Reflections collected	8846
Independent reflections	4395
R_int	0.016
Final R indices [$I > 2\sigma(I)$]	$R[F^2 > 2\sigma(F^2)] = 0.032$
wR(F^2)	0.081
Goodness-of-fit (S)	1.03
Parameters	204
Restraints	3
Largest diff. peak and hole	0.36 and -0.24 e \AA^{-3}

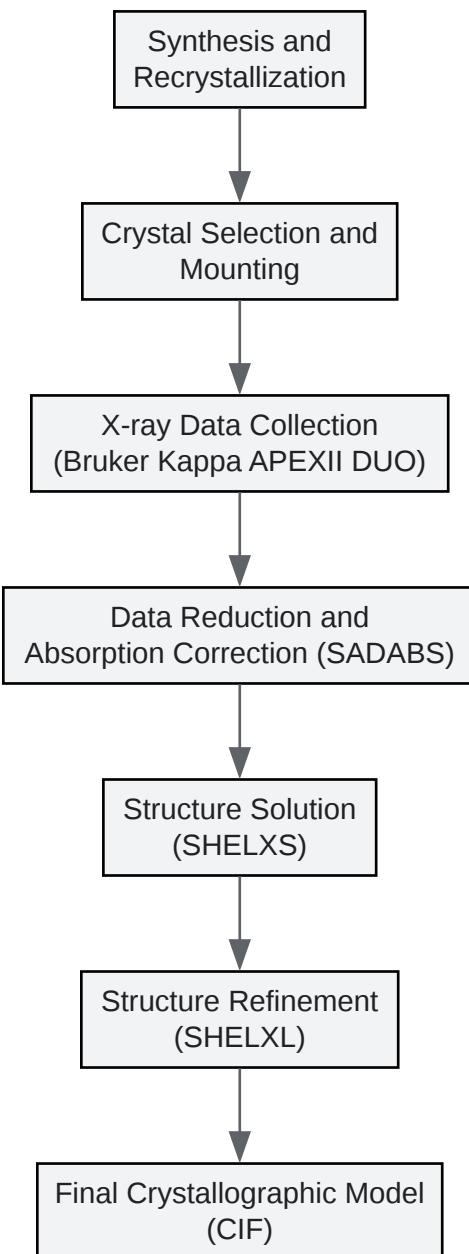
Data sourced from Plutenko et al.[\[1\]](#)

Experimental Protocols

The synthesis of the title compound involved a two-step process. First, 2-[1-(3,5-dimethyl)pyrazolyl]-2-hydroxyiminoacetohydrazide was prepared. This intermediate was then reacted with 2-acetylpyridine in methanol under reflux to yield the final product, which was subsequently recrystallized from methanol to obtain crystals suitable for X-ray diffraction.[\[1\]](#)

The crystallographic data were collected on a Bruker Kappa APEXII DUO CCD diffractometer. A multi-scan absorption correction was applied to the collected data. The structure was solved and refined using established crystallographic software.[\[1\]](#)

Experimental Workflow for Crystal Structure Determination

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References

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